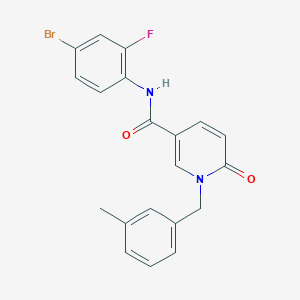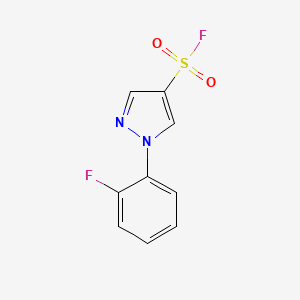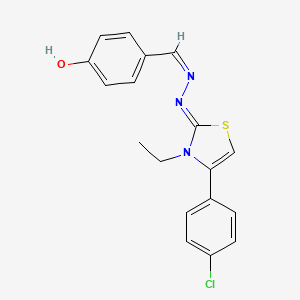
4-((Z)-((Z)-(4-(4-chlorophenyl)-3-ethylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Phenols can be prepared industrially by a substitution reaction of aryl halides under extreme conditions . Another method entails methylation of phenol with methanol over a solid acid catalyst, often comprising magnesium oxide or alumina .Molecular Structure Analysis
In its chemical structure, a molecule of phenol has a hydroxyl group substituted onto the ring of phenol . There is an interaction between the delocalized electrons in the benzene ring and one of the lone pairs on the oxygen atom .Chemical Reactions Analysis
Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis
Pure phenol is a white crystalline solid, smelling of disinfectant . It has to be handled with great care because it causes immediate white blistering to the skin . Phenol is moderately soluble in water .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Phenolic compounds, including flavonoids, play a crucial role as antioxidants. They scavenge free radicals, protect cells from oxidative stress, and contribute to overall health. The compound likely possesses antioxidant effects, which could be explored further for potential therapeutic applications .
Anti-Inflammatory Activity
Inflammation is associated with various diseases, including chronic conditions. Phenolic compounds often exhibit anti-inflammatory properties. Investigating whether this compound can modulate inflammatory pathways may provide insights into novel treatments .
Cardioprotective Effects
Cardiovascular diseases remain a global health concern. Some phenolics have demonstrated cardioprotective effects, such as improving endothelial function and reducing blood pressure. Researching the impact of this compound on heart health could be valuable .
Antibacterial Potential
Phenolic compounds may possess antibacterial properties. Investigating whether this compound can inhibit bacterial growth or biofilm formation could contribute to the development of new antimicrobial agents .
Skin Protection from UV Radiation
UV radiation contributes to skin aging and increases the risk of skin cancer. Certain phenolics exhibit photoprotective effects. Studying whether this compound can shield skin cells from UV damage may have implications for skincare and sunscreens .
Cancer Research
Phenolic compounds have attracted attention in cancer research due to their potential anticancer properties. Investigating whether this compound affects cancer cell proliferation, apoptosis, or metastasis could open new avenues for cancer therapy .
Wirkmechanismus
A nucleophilic aromatic substitution reaction is a reaction in which one of the substituents in an aromatic ring is replaced by a nucleophile . A Meisenheimer complex is a negatively charged intermediate formed by the attack of a nucleophile upon one of the aromatic-ring carbons during the course of a nucleophilic aromatic substitution reaction .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(Z)-[(Z)-[4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2-ylidene]hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c1-2-22-17(14-5-7-15(19)8-6-14)12-24-18(22)21-20-11-13-3-9-16(23)10-4-13/h3-12,23H,2H2,1H3/b20-11-,21-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFNSYHGJAGSNJ-XPGYWVKTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CSC1=NN=CC2=CC=C(C=C2)O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C(=CS/C1=N\N=C/C2=CC=C(C=C2)O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Z)-((Z)-(4-(4-chlorophenyl)-3-ethylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(N,N-dimethylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2581803.png)

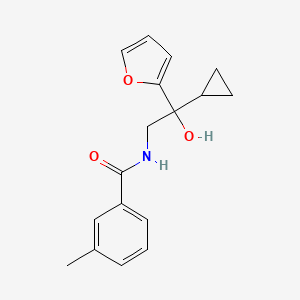
![4-[2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine](/img/structure/B2581808.png)
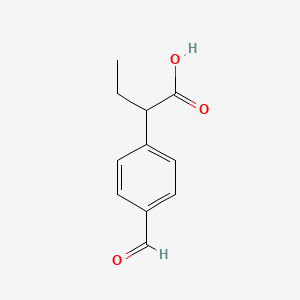
![(E)-N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-phenylprop-2-enamide](/img/structure/B2581810.png)
![N-[[2-(Dimethylsulfamoyl)-6-fluorophenyl]methyl]prop-2-enamide](/img/structure/B2581811.png)

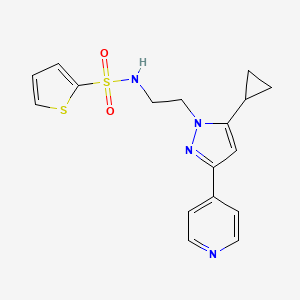
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2581817.png)
![N-(3,5-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2581820.png)
![(Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2581822.png)
